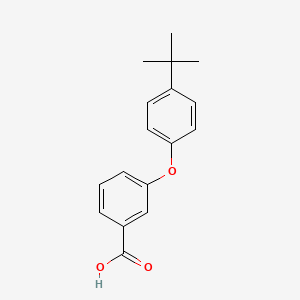

3-(p-t-Butylphenoxy)benzoic acid

Description

3-(p-t-Butylphenoxy)benzoic acid is a benzoic acid derivative featuring a p-t-butylphenoxy substituent at the 3-position of the benzene ring. The t-butyl group, a bulky and highly hydrophobic moiety, likely enhances the compound’s lipophilicity compared to simpler benzoic acid derivatives. Its hydrophobic nature may influence solubility, distribution coefficients, and biological activity, as seen in related compounds.

Properties

Molecular Formula |

C17H18O3 |

|---|---|

Molecular Weight |

270.32 g/mol |

IUPAC Name |

3-(4-tert-butylphenoxy)benzoic acid |

InChI |

InChI=1S/C17H18O3/c1-17(2,3)13-7-9-14(10-8-13)20-15-6-4-5-12(11-15)16(18)19/h4-11H,1-3H3,(H,18,19) |

InChI Key |

ROGLGNABCCLHDI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoic Acid Derivatives

The following table and analysis compare 3-(p-t-Butylphenoxy)benzoic acid with key analogs, emphasizing substituent effects, physicochemical properties, and biological activities inferred from the evidence.

Table 1: Comparative Analysis of Benzoic Acid Derivatives

Key Comparison Points:

Substituent Effects on Lipophilicity and Solubility: The t-butyl group in 3-(p-t-Butylphenoxy)benzoic acid is expected to increase lipophilicity significantly compared to PBA and its hydroxy derivative. This aligns with , where benzoic acid’s extraction efficiency correlates with its distribution coefficient (m), which is influenced by hydrophobic substituents . Hydroxyl groups (e.g., in PBA(OH)) introduce polarity, reducing membrane-phase solubility compared to non-hydroxylated analogs .

Biological Activity: Antimicrobial Potential: 3-(4-Aminobenzamido)benzoic acid derivatives exhibit potent antitubercular activity (MIC: 1.6 µg/mL), attributed to electron-donating groups like glycine anhydride . The t-butylphenoxy group in the target compound may similarly enhance bioactivity through improved membrane penetration. Metabolic Pathways: PBA and PBA(OH) are pyrethroid metabolites with residue levels varying by hydroxylation status, highlighting substituent-dependent metabolic stability .

Applications: Pharmaceutical Intermediates: Sulfamoyl and benzyloxy derivatives (e.g., ) are used in drug synthesis, suggesting that 3-(p-t-Butylphenoxy)benzoic acid could serve as a hydrophobic scaffold for targeted delivery. Natural vs. Synthetic: Proglobeflowery acid, isolated from Trollius macropetalus, contrasts with synthetic derivatives like PBA, underscoring structural diversity in natural and engineered compounds .

Notes and Limitations

- Data Gaps: Direct experimental data on 3-(p-t-Butylphenoxy)benzoic acid are absent in the provided evidence. Comparisons rely on structural analogs, necessitating further research to validate inferred properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.